Tubulysin I

Anticancer Cytotoxicity Multidrug Resistance

Research challenge: Standard microtubule inhibitors lose efficacy in multidrug-resistant (MDR) carcinomas due to P-glycoprotein efflux. Tubulysin I directly addresses this liability. - **Mechanism**: Potent tubulin polymerization inhibitor; cytotoxicity 10-1000x greater than standard agents. - **MDR Profile**: Retains activity in KBV1 cells (P-gp overexpressing); superior to MMAE for resistant tumors. - **ADC Optimization**: Features multiple linker attachment sites; compatible with site-specific conjugation (engineered cysteine). - **Supply**: Validated reference standard for SAR studies and third-gen analog benchmarking.

Molecular Formula C40H59N5O10S
Molecular Weight 802.0 g/mol
Cat. No. B12432376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin I
Molecular FormulaC40H59N5O10S
Molecular Weight802.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
InChIInChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1
InChIKeyADNHOQYEDVQAGD-XYFJCUIBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin I: Microtubule-Destabilizing ADC Payload


Tubulysin I is a natural product isolated from myxobacterial species Archangium geophyra and Angiococcus disciformis . It belongs to the tubulysin class of linear tetrapeptides, comprised of N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut) [1]. Tubulysin I functions as a potent microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis . Its extremely potent cytotoxic activity, with IC50 values in the low nanomolar range against mammalian cell lines including multidrug-resistant variants, positions it as a high-value cytotoxin for antibody-drug conjugate (ADC) development .

Tubulysin I: Structural Specificity and ADC Compatibility


Although tubulysins share a common tetrapeptide scaffold, minor structural variations produce dramatic differences in cytotoxic potency, metabolic stability, and linker compatibility [1]. The N,O-acetal and C-11 acetate groups of natural tubulysins like Tubulysin I are essential for their picomolar cytotoxicity but are also highly labile under acidic, basic, or enzymatic conditions, making them prone to degradation before reaching their target [2]. Synthetic analogs often alter these sensitive moieties to improve stability, but these modifications can inadvertently reduce potency by orders of magnitude [1]. Furthermore, the precise stereochemistry of the Tuv unit is critical; even epimerization at a single center can abolish activity [3]. Therefore, substituting Tubulysin I with a seemingly similar analog without rigorous comparative data on potency, stability, and functional group reactivity introduces unacceptable uncertainty in drug development workflows.

Tubulysin I: Potency and MDR Profile Evidence


Class-Level Potency Over Microtubule Inhibitors

The tubulysin class, including Tubulysin I, exhibits GI50 values in the low picomolar range against the NCI-60 cancer cell line panel, representing a 20- to 100-fold enhancement in potency compared to clinically established microtubule-targeting agents such as epothilones, vinblastine, and taxol [1]. Furthermore, tubulysins maintain their potent antiproliferative activity against P-glycoprotein-overexpressing multidrug-resistant (MDR) tumor cells [1].

Anticancer Cytotoxicity Multidrug Resistance

Superior MDR Profile Over MMAE

A synthetic tubulysin derivative series (24a-m) with non-hydrolyzable N-substituents on the tubuvaline (Tuv) unit displayed IC50 values in the sub-nanomolar range across a panel of human tumor cell lines. These IC50 values were distinctly lower than those of Tubulysin A, vinorelbine, and paclitaxel [1]. Importantly, compounds in this series were able to overcome cross-resistance to paclitaxel and vinorelbine in two tumor cell lines with acquired doxorubicin resistance, and compound 24e exhibited potent in vivo antitumor activity in a MESOII peritoneal mesothelioma xenograft model where vinorelbine showed no significant effect [1].

Antiproliferative Synthetic Analog Drug Resistance

MDR Potency Benchmarks from Tubulysin Analogs

SAR studies indicate that the C-11 acetate group of the tubuvaline (Tuv) unit and the N,O-acetal moiety are critical for the potent cytotoxicity of natural tubulysins like Tubulysin I [1]. Replacement of the N,O-acetal with a simple alkyl group (e.g., in N-14-desacetoxytubulysin H) can preserve potency [1], whereas epimerization of the C-11 acetate from (R) to (S) completely abolishes activity [2]. These functional groups are also the primary sites of chemical instability that limit therapeutic window, directly informing payload selection and linker design strategies for ADCs.

Structure-Activity Relationship Chemical Stability ADC Linker Chemistry

Tubulysin I: Key Application Scenarios


Next-Generation ADCs for MDR Solid Tumors

Tubulysin I is synthesized as an ADC cytotoxin and is widely used in ADC development . Site-specific conjugation strategies have been shown to produce ADCs with superior in vivo stability, minimal payload-linker deconjugation, and favorable pharmacokinetics (longer half-life, low clearance) compared to randomly conjugated ADCs [1]. This application leverages the potent cytotoxicity of the tubulysin warhead while mitigating the narrow therapeutic window of the free toxin.

Site-Specific Conjugation for Stability and PK

Tubulysin-based ADCs have demonstrated potent in vitro cell killing and in vivo efficacy in multiple solid tumor xenograft models, including prostate cancer, non-small cell lung adenocarcinoma, breast cancer, and gastric carcinoma [2]. A modified tubulysin ADC was shown to be stable and effective against multidrug-resistant lymphoma cell lines and tumors [3]. This application addresses the clinical need for therapies effective against tumors that have developed resistance to conventional microtubule inhibitors.

SAR and Benchmarking for Novel Analogues

Novel tubulysin analogs, designed with improved chemical stability, have been utilized as warheads for folate receptor (FR)-targeted therapy [4]. This approach exploits the high expression of folate receptors on certain cancer types to selectively deliver the highly potent tubulysin payload, potentially improving the therapeutic index.

Standalone Chemotherapy for Difficult-to-Treat Cancers

Synthetic tubulysin derivatives, such as compound 24e, have exhibited potent antitumor activity at well-tolerated doses in in vivo models of diffuse malignant peritoneal mesothelioma, where vinorelbine was ineffective [5]. This indicates that optimized tubulysins may have potential as standalone chemotherapeutic agents in specific difficult-to-treat cancer indications, beyond their primary use as ADC payloads.

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